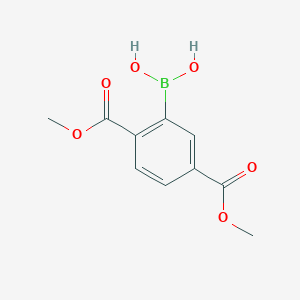

(2,5-Bis(methoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2,5-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENEQSZWXHZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-Bis(methoxycarbonyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoterephthalic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that boronic acids, including (2,5-Bis(methoxycarbonyl)phenyl)boronic acid, exhibit significant antibacterial properties. These compounds can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance in bacteria. For instance, studies have shown that certain boronic acids can bind covalently to the active site of class C β-lactamases, enhancing their effectiveness against resistant strains such as Escherichia coli and Staphylococcus aureus .

Cancer Treatment

Boronic acids have been investigated for their potential in cancer therapy. The mechanism involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. Compounds similar to this compound have shown promising results in halting cell cycle progression and inducing apoptosis in cancer cells .

Catalysis

Suzuki Coupling Reactions

this compound is utilized as a key reagent in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This compound participates as a boron source, allowing for the coupling of aryl halides with various nucleophiles under palladium catalysis . The efficiency of these reactions can be influenced by the electronic properties imparted by the methoxycarbonyl groups.

Material Science

Polymer Chemistry

In material science, boronic acids are used to create dynamic covalent networks and hydrogels. The ability of this compound to form reversible bonds with diols makes it an attractive candidate for developing smart materials that respond to environmental stimuli . These materials have potential applications in drug delivery systems and biosensors.

Case Studies

Mechanism of Action

The mechanism of action of (2,5-Bis(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2,5-Bis(methoxycarbonyl)phenyl)boronic acid with structurally related boronic acids:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The 2,5-substitution pattern may introduce less steric hindrance than 2,6-substituted analogs (e.g., 2,6-Bis(trifluoromethyl)phenylboronic acid), enabling broader substrate compatibility .

Physical Properties

- Boiling Point : The 3,5-isomer has a boiling point of 436.3°C , suggesting similar thermal stability for the 2,5-isomer.

- Melting Points : While data for the 2,5-isomer is unavailable, structurally similar thiophene derivatives synthesized via Suzuki couplings exhibit melting points ranging from 90–163°C, depending on substituents .

Solubility and Stability

- Compounds with polar groups (e.g., -COOCH₃) generally exhibit better aqueous solubility than lipophilic analogs (e.g., trifluoromethyl derivatives). However, some boronic acids precipitate in culture media (e.g., pyren-1-yl boronic acid) due to poor solubility .

Key Research Findings

Synthetic Utility : Methoxycarbonyl-substituted boronic acids are effective in Suzuki couplings, as seen in the synthesis of furan and thiophene derivatives .

Biological Relevance : Substituent positioning (2,5 vs. 3,5) significantly impacts binding affinity and inhibitory potency in enzyme assays .

Thermal Stability : High boiling points (~436°C) suggest suitability for high-temperature reactions .

Biological Activity

(2,5-Bis(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and have been explored for various therapeutic applications, particularly in the fields of cancer treatment and diabetes management.

Chemical Structure and Properties

The chemical formula for this compound is , and it features two methoxycarbonyl groups attached to a phenyl ring. This structure is crucial as it influences the compound's reactivity and biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 209.99 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Anticancer Potential

Research indicates that boronic acids can exhibit anticancer properties by interfering with key cellular pathways. A study involving various boronic acid derivatives highlighted their potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 and HCT-116, with IC50 values ranging from 15 µg/mL to 22 µg/mL .

Interaction with Insulin

Boronic acids have also been studied for their interactions with insulin. A theoretical model indicated that certain boronic acids can stabilize insulin conformation, enhancing its biological activity. This stabilization is particularly relevant for diabetes treatment, where maintaining insulin efficacy is crucial. The study demonstrated that specific derivatives could significantly improve binding affinity to insulin compared to traditional stabilizers .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been explored extensively. Recent studies showed that this compound exhibits antibacterial activity against various strains of bacteria. For example, it was found effective against Staphylococcus aureus and Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values in the low micromolar range, indicating its potential as an antimicrobial agent .

Case Studies

- Anticancer Activity : A study conducted on a series of boronic acid derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells through the activation of the p21 protein pathway. The results showed a significant reduction in cell viability across several cancer cell lines .

- Insulin Stabilization : In silico docking studies demonstrated that this compound could interact favorably with insulin's active site, suggesting its potential as a stabilizer in therapeutic formulations for diabetes management .

- Antimicrobial Studies : The compound was tested against a panel of bacterial strains where it showed promising results, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values as low as 0.625 mg/mL .

Q & A

Q. What are the recommended synthetic routes for preparing (2,5-Bis(methoxycarbonyl)phenyl)boronic acid, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging aryl halides and boronic acid precursors. For example, (4-(methoxycarbonyl)phenyl)boronic acid was used in a reaction with indoline-4-carbonitrile and 2,5-dihydroxybenzaldehyde in dichloroethane (DCE) at 50°C, yielding 83% after purification . Key parameters include temperature control (50–70°C), solvent selection (DCE or THF), and catalyst choice (e.g., Pd-based catalysts). Purity optimization may involve gradient column chromatography (e.g., hexane/iPrOH ratios) .

Q. Which analytical techniques are most effective for quantifying trace impurities (e.g., genotoxic boronic acids) in this compound?

LC-MS/MS is a validated method for detecting boronic acid impurities at sub-ppm levels. A study on carboxy phenyl boronic acid and methyl phenyl boronic acid achieved limits of detection (LOD) <0.1 ppm using a C18 column, mobile phase (acetonitrile/ammonium formate), and MRM transitions. Validation followed ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness .

Q. How does the steric and electronic environment of the bis(methoxycarbonyl) groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing methoxycarbonyl groups reduce electron density at the boron center, enhancing oxidative stability but potentially slowing transmetalation in Suzuki reactions. Steric hindrance from the 2,5-substitution may require bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to accelerate kinetics .

Advanced Research Questions

Q. What computational methods are suitable for predicting the mutagenic potential of this compound, and how do structural modifications mitigate risks?

Density Functional Theory (DFT) can model electrophilic reactivity, identifying mutagenicity alerts (e.g., boronic acid interactions with DNA). Substituents like methoxycarbonyl groups may sterically block DNA adduct formation. Comparative studies on trifluoromethylphenylboronic acids show reduced genotoxicity with electron-withdrawing substituents .

Q. How can this compound be integrated into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) for catalytic or sensing applications?

Boronic acids form self-assembled COFs via condensation reactions. For example, 2,1,3-benzothiadiazole-4,7-diboronic acid (CAS: 1332458-85-1) forms π-conjugated frameworks for photocatalysis. The bis(methoxycarbonyl) groups could enhance COF stability or modulate pore size for selective gas adsorption .

Q. What mechanistic insights explain its role in copper-catalyzed hydroxylation or etherification reactions?

Copper(II) NHC catalysts activate arylboronic acids via a two-step process: (1) transmetalation to form Cu–aryl intermediates, and (2) nucleophilic attack by water or alcohols. For phenylboronic acid, optimal conditions include 10 mol% catalyst, H₂O/ROH solvent, and 50–70°C, achieving >90% conversion in 6–12 hours .

Methodological Considerations

Q. How should crystallographic data for this compound be refined using SHELX software?

SHELXL is ideal for small-molecule refinement. Key steps:

- Use

HKLF 4format for intensity data. - Apply anisotropic displacement parameters for non-H atoms.

- Restrain boronic acid B–O bond lengths (1.35–1.45 Å) and angles (120°).

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies improve solubility in aqueous or organic solvents for biological assays?

- Aqueous systems : Use co-solvents (DMSO ≤10%) or pH adjustment (boronic acids form tetrahedral boronate ions at pH >8).

- Organic systems : Polar aprotic solvents (DMF, DMSO) or ester-based solvents (ethyl acetate) .

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.